molecular formula C16H11ClN2O4 B12585439 5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 333997-32-3

5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12585439
CAS No.: 333997-32-3
M. Wt: 330.72 g/mol
InChI Key: YRQZTUJUCCUNRB-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorophenol with 4-bromophenylpyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the pyrimidine ring .

Scientific Research Applications

5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Ethoxyethyl)-5-[4-(4-Fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(2-Chlorophenyl)pyrimidine-4,6-diol
  • Coumarin pyrazole pyrimidine derivatives

Uniqueness

5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

CAS No.

333997-32-3

Molecular Formula

C16H11ClN2O4

Molecular Weight

330.72 g/mol

IUPAC Name

5-[4-(4-chlorophenoxy)phenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11ClN2O4/c17-10-3-7-12(8-4-10)23-11-5-1-9(2-6-11)13-14(20)18-16(22)19-15(13)21/h1-8,13H,(H2,18,19,20,21,22)

InChI Key

YRQZTUJUCCUNRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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